molecular formula C13H19NO B8713272 1-Methyl-4-(3-methylphenyl)piperidin-4-ol

1-Methyl-4-(3-methylphenyl)piperidin-4-ol

Cat. No. B8713272
M. Wt: 205.30 g/mol
InChI Key: JYLSWUNWIJLEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-methylphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(3-methylphenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-methylphenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-(3-methylphenyl)piperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-methyl-4-(3-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-4-3-5-12(10-11)13(15)6-8-14(2)9-7-13/h3-5,10,15H,6-9H2,1-2H3

InChI Key

JYLSWUNWIJLEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a layer of magnesium (24.3 g) covered with dry ether, a solution of m-bromotoluene (171 g, 1 mole) in dry ether (500 ml) is added under an atmosphere of nitrogen. After the addition, the mixture is heated at reflux for an hour, cooled to 0° C. and a solution of 1-methyl-4-piperidone (108 g, 950 mmoles) is added dropwise to the mechanically stirred mixture. The mixture is heated at reflux for 3 hours and allowed to stand at room temperature overnight. The suspension is cooled (<5°), 10% ammonium chloride solution is added and the mixture is extracted with ether. The combined extracts are dried (MgSO4) and evaporated. The residue is crystallized from hexane to give the title compound, mp 86°-90° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.